N-(5-methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis of related nitrobenzenesulfonamides involves reactions with different nucleophiles and electrophiles, leading to products that have diverse structural features and potential applications. A study described the synthesis of highly reactive N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides through the reaction of N,N-dichloronitrobenzenesulfonamides with trichloroethylene, showcasing the versatility of nitrobenzenesulfonamide derivatives in chemical synthesis (Rozentsveig et al., 2001).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds is determined using techniques such as X-ray crystallography, demonstrating complex geometric arrangements and intramolecular interactions. One study on a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, highlighted its crystallization in the monoclinic space group and detailed its molecular docking studies, indicating no conjugation to the tetrazole group and a disordered aminosulfonyl group (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Nitrobenzenesulfonamides participate in various chemical reactions, yielding a range of products that underscore their chemical versatility. For instance, nitrobenzenesulfonamides undergo smooth alkylation via Mitsunobu reaction, producing N-alkylated sulfonamides, which can be deprotected to yield secondary amines (Fukuyama et al., 1995).
Physical Properties Analysis
The analysis of physical properties, such as crystalline structure and stability, provides insights into the material characteristics of sulfonamide derivatives. Studies focusing on related compounds reveal detailed crystallographic data and discuss the implications for material stability and molecular interactions (Qin et al., 2020).
Chemical Properties Analysis
The chemical properties of nitrobenzenesulfonamides, including reactivity patterns and interaction mechanisms, are essential for understanding their potential applications. Research into these aspects has led to the discovery of novel reactions and the development of methodologies for synthesizing complex molecules, highlighting the significant chemical flexibility and utility of these compounds (Kisseljova et al., 2014).
properties
IUPAC Name |
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-14-6-11-10(12-7-14)13-20(18,19)9-4-2-8(3-5-9)15(16)17/h2-5H,6-7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMWTFKRYJNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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